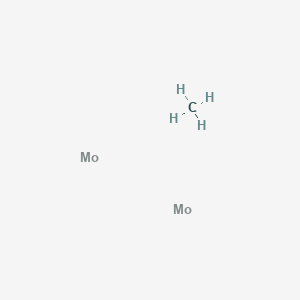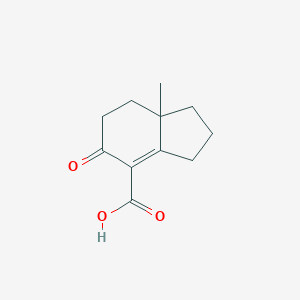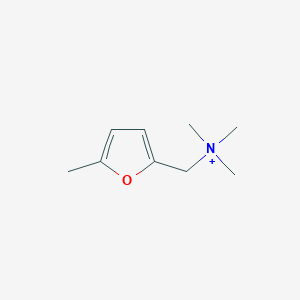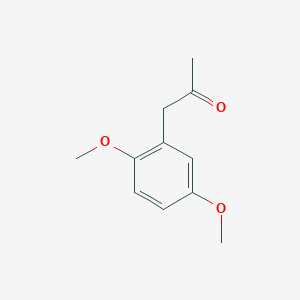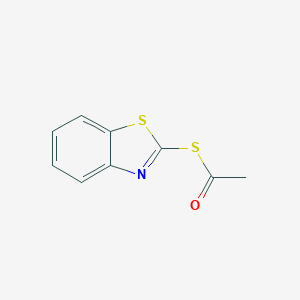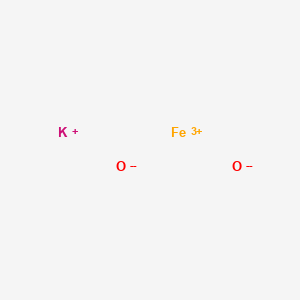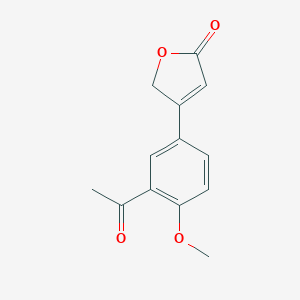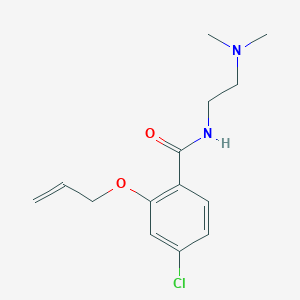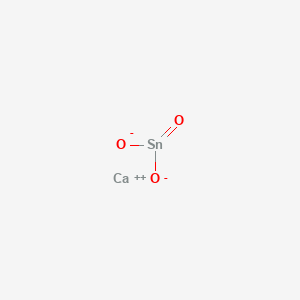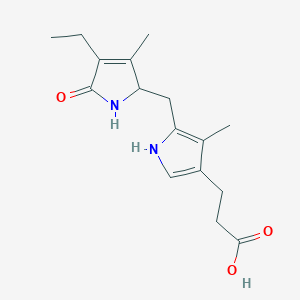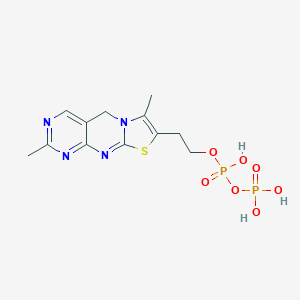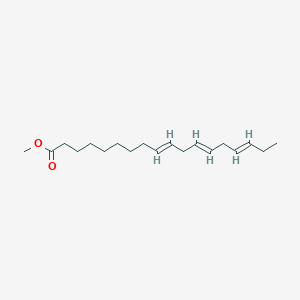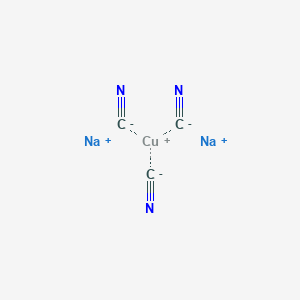
Copper sodium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper sodium cyanide is a chemical compound that is commonly used in various scientific research applications. It is a white crystalline powder that is highly soluble in water and has a molecular formula of CuNa2CN. This compound is known for its ability to react with metals and form complex compounds, making it a valuable tool in the field of chemistry.
Applications De Recherche Scientifique
1. Copper Cyanide in Mining Industry
Copper sodium cyanide is prominently used in the mining industry, particularly in the extraction of precious metals. When processing minerals for gold extraction, copper species can react with cyanide, forming copper cyanide complexes. These complexes can be problematic, causing high cyanide consumption. Research has explored the removal of these complexes using quaternary ammonium salts, facilitating the recycling of cyanide in the extraction process (Alonso-González et al., 2013).
2. Photocatalytic Degradation of Cyanide
Another application involves the photocatalytic degradation of cyanide in water using ultraviolet-irradiated TiO2 catalysts. This process effectively destroys both free and complex cyanide, including those bound with copper, converting them into harmless substances without leaving residual chemicals (Barakat et al., 2004).
3. Copper(I) Cyanide in Chemistry
Copper(I) cyanide plays a significant role in organic, organometallic, and supramolecular chemistry. Its solid-phase and derivatives often exhibit oligomeric or polymeric structures. Understanding its molecular structure has been crucial for various chemical applications (Grotjahn et al., 2002).
4. Copper Recovery and Cyanide Reclamation
Processes for copper recovery and cyanide reclamation from effluents have been developed. These include techniques like acidification and electrolytic methods, enabling the simultaneous destruction of cyanide and recovery of copper, which is crucial for both economic and environmental reasons (Parga et al., 2011).
5. Detection of Cyanide in Biological Samples
Copper sodium cyanide complexes are also used in the detection of toxic cyanide in aqueous mediums and biological samples. The detection is facilitated by the selective binding behavior and spectral changes upon cyanide interaction, allowing for efficient monitoring of cyanide levels (Kaushik et al., 2016).
Propriétés
Numéro CAS |
14264-31-4 |
|---|---|
Nom du produit |
Copper sodium cyanide |
Formule moléculaire |
C3CuN3Na2 |
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
disodium;copper(1+);tricyanide |
InChI |
InChI=1S/3CN.Cu.2Na/c3*1-2;;;/q3*-1;3*+1 |
Clé InChI |
JXWXJWOMXJKLOG-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |
Autres numéros CAS |
14264-31-4 |
Description physique |
Sodium cuprocyanide, solid appears as a white powder. Decomposes at 212°F. Toxic by inhalation, ingestion and skin absorption through open wounds. Reacts with acids to evolve hydrogen cyanide, which is a highly toxic and flammable. Used for preparing and maintaining copper plating baths. Sodium cuprocyanide, solution appears as a colorless to light yellow liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
